molecular formula C8H5IN2O2 B12273347 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

货号: B12273347
分子量: 288.04 g/mol
InChI 键: SBAZTPWNMAPLOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid ( 1638768-26-9) is a high-purity heterocyclic building block with significant research value, particularly in the field of oncology and medicinal chemistry . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its primary research application is as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of FGFR signaling pathways is implicated in various cancers, making this compound a critical tool for investigating these mechanisms . Studies have demonstrated that this pyrrolo[2,3-b]pyridine derivative exhibits notable inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values reported in the nanomolar range (e.g., 7 nM for FGFR1) . In vitro research using models such as the 4T1 breast cancer cell line has shown that this compound can effectively inhibit cancer cell proliferation, induce apoptosis, and significantly reduce cell migration and invasion . The molecular formula is C₈H₅IN₂O₂ and it has a molecular weight of 288.04 g/mol . The product is typically supplied with a purity of 95% or higher . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Please refer to the Safety Data Sheet (SDS) for detailed handling information. As a general precaution, similar compounds are air-sensitive and may require storage in a cool, dark place, under inert conditions .

属性

分子式

C8H5IN2O2

分子量

288.04 g/mol

IUPAC 名称

3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI 键

SBAZTPWNMAPLOE-UHFFFAOYSA-N

规范 SMILES

C1=CC(=NC2=C1C(=CN2)I)C(=O)O

产品来源

United States

准备方法

Direct Iodination Using N-Iodosuccinimide (NIS)

The most common approach involves regioselective iodination of 1H-pyrrolo[2,3-b]pyridine derivatives. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine undergoes iodination with NIS in dichloromethane at 0–25°C, yielding 3-iodo-5-bromo-1H-pyrrolo[2,3-b]pyridine. Subsequent hydrolysis of the bromine substituent under basic conditions (e.g., NaOH/EtOH) produces the carboxylic acid.

Key parameters :

  • Solvent : Dichloromethane or DMF
  • Catalyst : None required
  • Yield : 68–75% for iodination; 80–85% for hydrolysis
Step Reagents/Conditions Temperature Time Yield
Iodination NIS, DCM 0–25°C 4–6 h 68–75%
Hydrolysis NaOH, EtOH Reflux 12 h 80–85%

Sandmeyer-Type Iodination

An alternative method employs a modified Sandmeyer reaction. Starting with 5-amino-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , diazotization using NaNO₂ and HCl followed by treatment with KI introduces the iodine atom. This method is advantageous for substrates sensitive to strong electrophiles.

Example protocol :

  • Diazotize 5-amino-pyrrolopyridine with NaNO₂/HCl at 0°C.
  • Add KI and stir for 2 h at room temperature.
  • Isolate via extraction (EtOAc/H₂O) and purify by column chromatography.

Yield : 60–65%

Cross-Coupling Strategies

Suzuki Coupling with Boronic Acids

Carboxylation of Iodinated Intermediates

Oxidation of Methyl Groups

A two-step process involves:

  • Iodination of 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-methyl ester (synthesized via Vilsmeier-Haack formylation and esterification).
  • Oxidation of the methyl ester to carboxylic acid using KMnO₄ in acidic conditions.

Reaction details :

  • Oxidizing agent : KMnO₄ (3 equiv)
  • Solvent : H₂O/acetone (1:1)
  • Yield : 85–90%

Hydrolysis of Nitriles

3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes hydrolysis with concentrated HCl at reflux to yield the carboxylic acid. This method avoids harsh oxidants but requires careful pH control.

Yield : 75–80%

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactors for iodination and carboxylation steps, reducing reaction times and improving safety. For example, a continuous flow system with NIS and DMF achieves 90% conversion in 30 minutes, compared to 6 hours in batch reactors.

Advantages :

  • Reduced solvent waste
  • Higher throughput (1 kg/day)
  • Consistent purity (>99%)

Comparative Analysis of Methods

Method Advantages Limitations Scalability
NIS Iodination High regioselectivity Cost of NIS Pilot-scale
Sandmeyer Reaction Low-cost reagents Moderate yields Lab-scale
Suzuki Coupling Functional group tolerance Pd catalyst cost Industrial
Ullmann Coupling Copper catalysts High temperatures Limited
Continuous Flow High efficiency Equipment investment Industrial

相似化合物的比较

Halogen-Substituted Analogs

Halogenation at position 3 or 6 significantly influences reactivity and biological activity:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid I (3), COOH (6) 288.05 Cross-coupling precursor; drug intermediate
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid Br (5), COOH (6) 241.04 Antimicrobial activity; lower reactivity than iodine analog
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Cl (4), COOH (5) 196.59 Moderate antimicrobial activity

Key Observations :

  • Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br/C–Cl) enhance its utility in Suzuki-Miyaura couplings ().
  • Bromo and chloro analogs exhibit reduced electrophilicity but retain antimicrobial properties ().

Positional Isomers and Ring Fusion Variants

Variations in ring fusion or substituent positions alter electronic properties and bioactivity:

Compound Name Structure Molecular Weight (g/mol) Notes Reference
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid COOH at 6; [3,2-b] fusion 162.15 Reduced steric hindrance; improved solubility
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid COOH at 2; [2,3-c] fusion 162.15 Lower antimicrobial efficacy compared to [2,3-b] analogs

Key Observations :

  • [2,3-b] fusion (target compound) optimizes π-π stacking in kinase binding pockets, whereas [3,2-b] isomers may exhibit altered pharmacokinetics .

Functional Group Modifications

Substituents such as methyl, trifluoromethyl, or ester groups impact lipophilicity and target affinity:

Compound Name Substituent (Position) Molecular Weight (g/mol) Applications Reference
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CH₃ (6), COOH (3) 176.17 Enhanced lipophilicity; intermediate in antiviral agents
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CF₃ (6), COOH (2) 230.14 Improved metabolic stability; kinase inhibitor candidate
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate COOCH₃ (6) 176.18 Ester prodrug form; increased membrane permeability

Key Observations :

  • Trifluoromethyl groups enhance metabolic stability and binding to hydrophobic enzyme pockets .
  • Methyl esters serve as prodrugs, improving oral bioavailability .

生物活性

3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1638768-26-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential in cancer treatment.

  • Molecular Formula : C₈H₅IN₂O₂
  • Molecular Weight : 288.04 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97%

The biological activity of this compound is primarily attributed to its ability to inhibit FGFR signaling pathways. Abnormal activation of FGFRs is implicated in various cancers, making them a target for therapeutic intervention. In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, this compound exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values reported in the nanomolar range (7 nM for FGFR1) .

Anticancer Activity

Research has demonstrated that this compound can effectively inhibit the proliferation of cancer cells. In vitro studies using breast cancer cell lines (4T1) showed that this compound not only inhibited cell growth but also induced apoptosis and reduced cell migration and invasion .

Table 1: Biological Activity of this compound

Activity Effect Cell Line IC₅₀ (nM)
FGFR InhibitionPotent-7 (FGFR1)
Breast Cancer Cell ProliferationInhibition + Induction of Apoptosis4T1-
Migration and InvasionSignificant Reduction4T1-

Synthesis Pathways

The synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions, often utilizing iodination reactions to introduce the iodine atom at the desired position.

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling this compound. It is classified as harmful if swallowed and may cause skin irritation. Proper protective equipment should be used to mitigate exposure risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。